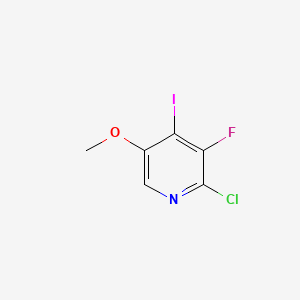

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Description

Contextualization within Pyridine (B92270) Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. nih.govnih.gov Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. researchgate.netnih.gov The nitrogen atom in the pyridine ring significantly influences its chemical properties, creating an electron-deficient system that is more resistant to electrophilic substitution than its carbocyclic counterpart, benzene. nih.govnih.gov This inherent electronic nature makes the pyridine scaffold a unique building block in organic synthesis. nih.gov

Halogenated pyridines, in particular, are of immense importance in medicinal chemistry and drug design. researchgate.net The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine core can profoundly alter the molecule's physicochemical properties. researchgate.net For instance, halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Fluorine, the most electronegative element, is often incorporated to enhance metabolic stability and binding interactions. Chlorine and bromine can serve as versatile synthetic handles for further functionalization through cross-coupling reactions. researchgate.net Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. namiki-s.co.jp

The presence of multiple and varied substituents, such as in the case of a molecule like 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine, leads to a highly functionalized and sterically complex system. Such multi-substituted pyridines are sought after as they offer a three-dimensional arrangement of functional groups that can be tailored for specific interactions with biological targets. mdpi.com

Rationale for Investigating this compound in Academic Research

While specific research on this compound is not publicly available, the rationale for academic interest in such a molecule can be inferred from the broader context of heterocyclic and medicinal chemistry. The investigation of novel, highly substituted pyridines is driven by the continuous search for new chemical entities with unique properties and potential applications.

The key motivations for studying a compound like this compound would likely include:

Exploration of Chemical Space: Synthesizing novel and complex molecules expands the known chemical space and provides new building blocks for the development of advanced materials and therapeutics.

Development of Novel Synthetic Methodologies: The synthesis of such a complex molecule would likely require the development of new and innovative synthetic methods that could have broader applications in organic chemistry.

Probing Biological Interactions: The unique arrangement of different halogen atoms and a methoxy (B1213986) group could lead to specific and potentially potent interactions with biological targets such as enzymes or receptors. The presence of chlorine, fluorine, and iodine allows for a range of halogen bonding interactions and other electronic effects.

In essence, the academic pursuit of molecules like this compound is fundamental to advancing our understanding of chemical synthesis and the molecular basis of biological activity, paving the way for future innovations in science and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClFINO |

|---|---|

Molecular Weight |

287.46 g/mol |

IUPAC Name |

2-chloro-3-fluoro-4-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H4ClFINO/c1-11-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |

InChI Key |

PXQLZKBRDYJBMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C(=C1I)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Iodo 5 Methoxypyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. lakotalakes.com For a polysubstituted pyridine (B92270) like 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine, this analysis involves two main considerations: the formation of the core pyridine ring and the sequence of introducing its diverse substituents.

Approaches to the Pyridine Core Formation

The synthesis of a pyridine ring can be approached through two primary strategies: constructing the ring with some or all substituents already in place, or functionalizing a pre-existing pyridine ring.

Cyclocondensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. advancechemjournal.comnih.gov While powerful, achieving the specific 2,3,4,5-substitution pattern of the target molecule would require highly specialized and complex starting materials. Modern variations often employ cascade reactions or multicomponent reactions (MCRs), which can provide rapid access to highly substituted pyridines. rsc.orgnih.govrsc.org

Cycloaddition Reactions: Merged cycloaddition and cycloreversion processes offer a reliable pathway to highly substituted aromatic heterocycles. nih.gov For instance, reactions involving 1,4-oxazinone precursors with alkynes can yield polysubstituted pyridines. nih.gov Another approach involves the electrocyclization of 3-azatriene intermediates, which can be generated through copper-catalyzed cross-coupling reactions. nih.gov

A retrosynthetic tree for pyridine synthesis often involves disconnecting the molecule to reveal simpler synthons, leading back to starting materials like α,β-unsaturated compounds, 1,5-dicarbonyls, or various aldehydes and ketones. lakotalakes.comadvancechemjournal.com

Strategic Introduction of Halogen and Methoxy (B1213986) Substituents

The introduction of four distinct groups onto the pyridine ring requires careful strategic planning to manage regioselectivity and functional group compatibility. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), often necessitating harsh conditions or alternative activation strategies. nih.govchemrxiv.org

Activation Strategies: A common strategy to overcome the low reactivity of the pyridine ring is the use of pyridine N-oxides. Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.netacs.org After the desired functionalization, the N-oxide can be deoxygenated to yield the substituted pyridine. researchgate.net

Order of Introduction: The sequence of introducing the chloro, fluoro, iodo, and methoxy groups is critical.

Methoxylation: A methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group (like a halide) at the target position. researchgate.net The presence of a methoxy group can also influence the basicity of the pyridine nitrogen, which can be leveraged to facilitate subsequent reactions. nih.gov

Halogenation:

Fluorination: Direct fluorination is challenging. Modern electrophilic fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often employed, sometimes in aqueous conditions, to achieve regioselective fluorination. acs.orgacs.orgnih.gov

Chlorination and Iodination: Halogenation at specific positions can be achieved through various methods. Directed ortho-metalation, where a pre-installed functional group directs a strong base to deprotonate an adjacent position, followed by quenching with a halogen source, is a powerful technique. nih.gov Alternatively, strategies involving the conversion of pyridines into reactive intermediates, such as Zincke imines or phosphonium (B103445) salts, allow for regioselective halogenation under mild conditions. chemrxiv.orgmountainscholar.orgacs.org For instance, specially designed phosphine (B1218219) reagents can be used to install a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile. nih.govacs.org

A plausible strategy would involve building a disubstituted pyridine and then sequentially introducing the remaining groups, using activation methods like N-oxide formation to control the regiochemistry of each step.

Novel Synthetic Routes and Green Chemistry Approaches

Modern organic synthesis emphasizes the development of efficient, selective, and environmentally benign methodologies. The synthesis of complex molecules like this compound can benefit significantly from these advanced approaches.

Transition-Metal Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura) for Halogenation and Alkoxylation

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Reaction: This reaction is one of the most widely used methods for C-C bond formation, typically coupling an organoboron compound with an organic halide. nih.govsigmaaldrich.com While not a direct method for halogenation or alkoxylation, it is invaluable for functionalizing halopyridines. A synthetic route could involve preparing a polyhalopyridine intermediate and then selectively using a Suzuki-Miyaura coupling to introduce another substituent. The reaction's tolerance for a wide range of functional groups makes it highly suitable for complex molecules. nih.govbohrium.com

Other Cross-Coupling Reactions: Palladium catalysts are also used for C-N and C-O bond formation (Buchwald-Hartwig amination/etherification), which could be adapted for introducing the methoxy group onto a halogenated pyridine precursor. The choice of ligands is crucial in these reactions to facilitate the desired bond formation and achieve high yields. acs.org

While direct catalytic halogenation using these methods is less common, transition-metal-free protocols for regioselective C-H halogenation have been developed, for example, using sodium chlorite (B76162) or bromite (B1237846) as the halogen source for imidazo[1,2-a]pyridines. rsc.orgresearchgate.net

Regioselective Fluorination and Chlorination Methodologies

Achieving regioselectivity in the halogenation of an already substituted pyridine ring is a significant challenge. Advanced methodologies have been developed to address this.

Fluorination: The synthesis of 3-fluoropyridines can be achieved through Rh(III)-catalyzed C-H functionalization, which constructs the pyridine ring from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov For direct fluorination on a pre-formed ring, electrophilic fluorinating agents are preferred. The regioselectivity of fluorination with reagents like Selectfluor can be highly dependent on the existing substituents and reaction conditions. nih.gov

| Reagent/Method | Position Selectivity | Key Features |

| Selectfluor | C-3 for imidazo[1,2-a]pyridines acs.orgacs.org | Electrophilic fluorination, often effective in aqueous media. acs.org |

| AgF₂ | C-2 | Direct fluorination of pyridines. nih.gov |

| Rh(III)-Catalysis | C-3 | Constructs the fluorinated pyridine ring from acyclic precursors. nih.gov |

Chlorination: Regioselective chlorination can be achieved by activating the pyridine ring as an N-oxide. researchgate.net Treatment of a substituted pyridine N-oxide with reagents like phosphoryl chloride (POCl₃) or oxalyl chloride ((COCl)₂) under mild conditions can provide 2-halo-substituted pyridines with high efficiency and regioselectivity. researchgate.netacs.org The choice of base and solvent is critical for optimizing both yield and selectivity. acs.org

Sustainable Synthetic Procedures and Atom Economy Considerations

Green chemistry principles aim to design chemical processes that are environmentally friendly and sustainable. nih.gov This involves using less hazardous chemicals, employing renewable feedstocks, and designing reactions that are efficient in terms of energy and atom economy. nih.govijarsct.co.inresearchgate.net

Green Synthetic Methods: For pyridine synthesis, green approaches include microwave-assisted synthesis, solvent-free reactions, and the use of environmentally benign catalysts, such as iron-based catalysts for cyclization reactions. ijarsct.co.inrsc.orgnih.gov Multicomponent reactions are inherently green as they combine several steps into a single operation, reducing solvent use and purification steps. rsc.orgresearchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comwikipedia.org A reaction with high atom economy incorporates a majority of the atoms from the reactants into the final product, minimizing waste. wikipedia.orgjocpr.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and have lower atom economies. wikipedia.org In a multi-step synthesis of a complex molecule like this compound, maximizing the atom economy of each step is a key goal of green chemistry. primescholars.com

Reactivity and Mechanistic Studies of 2 Chloro 3 Fluoro 4 Iodo 5 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental transformation for introducing a variety of functional groups. The reactivity of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine in these reactions is dictated by the electronic properties of its substituents and the inherent characteristics of the pyridine core.

Regioselectivity and Site Selectivity in SNAr with Various Nucleophiles

The pyridine nitrogen atom strongly activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. stackexchange.comstackexchange.com In this compound, the potential leaving groups are the chloro group at C-2 and the iodo group at C-4. The fluoro group at C-3 is generally not displaced in SNAr reactions unless under harsh conditions.

The regioselectivity of SNAr reactions on this substrate is a competition between substitution at the C-2 and C-4 positions. Both sites are activated by the ring nitrogen. The outcome is determined by a combination of factors including the electronic influence of other substituents and the intrinsic leaving group ability of the halogens in the context of the SNAr mechanism.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position | Leaving Group | Activating Factors | Deactivating Factors | Predicted Reactivity |

|---|---|---|---|---|

| C-2 | Chlorine | Ring Nitrogen (ortho), C-3 Fluoro (ortho) | - | High |

The reaction's course is highly dependent on the nature of the nucleophile. Hard nucleophiles, such as alkoxides, may favor the more electrophilic carbon, while softer nucleophiles might show different selectivity. However, based on the combined electronic and leaving group effects, substitution is generally anticipated to favor the C-2 position.

Influence of Halogen and Methoxy (B1213986) Substituents on SNAr Reactivity

The substituents on the pyridine ring exert profound electronic effects that modulate the rate and regioselectivity of SNAr reactions.

Halogen Substituents : In SNAr, the rate-determining step is typically the initial attack of the nucleophile. nih.gov This step is accelerated by highly electronegative atoms that increase the electrophilicity of the carbon center. Consequently, the typical order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. nih.govnih.govyoutube.com This is contrary to the trend seen in SN1 or SN2 reactions, where leaving group ability is related to the stability of the halide anion. For the title compound, this "element effect" suggests that the C-Cl bond is significantly more prone to nucleophilic attack than the C-I bond. nih.gov The 3-fluoro substituent, being strongly electron-withdrawing, serves as a powerful activating group, enhancing the electrophilicity of the adjacent C-2 and C-4 positions. researchgate.net

Methoxy Substituent : The methoxy group at C-5 possesses a dual electronic nature. It is inductively electron-withdrawing (-I effect) but is a strong resonance donor (+M effect). In the context of nucleophilic attack, the resonance donation deactivates the ring, particularly at the para-position (C-2 and C-4 relative to the methoxy group, but more significantly C-4 relative to the ring nitrogen). This deactivating resonance effect from the methoxy group further disfavors nucleophilic attack at the C-4 position.

Considering these influences, the C-2 position is activated by the ring nitrogen and the adjacent fluoro group, and bears a moderately good SNAr leaving group (Cl). The C-4 position is also activated but is simultaneously deactivated by the methoxy group and bears a poor SNAr leaving group (I). Therefore, substitution of the chloro group at C-2 is the predicted major pathway.

Theoretical and Experimental Kinetic Studies of SNAr Processes

Experimental studies on simpler halopyridines provide valuable kinetic benchmarks. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the role of the halogen in accelerating the initial nucleophilic attack. researchgate.net Kinetic studies on 6-halopurine nucleosides have established displacement reactivity orders such as F > Br > Cl > I with butylamine, further confirming that the C-X bond's polarization, not its breaking, is key in the rate-determining step. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have become powerful tools for predicting SNAr reactivity. researchgate.net These calculations can determine the energies of the Lowest Unoccupied Molecular Orbital (LUMO), map electrostatic potential to identify the most electrophilic sites, and compute the activation energies for the formation of different Meisenheimer intermediates. wuxiapptec.comchemrxiv.org For substituted dichloropyrimidines, DFT calculations have shown that electron-donating groups can reverse the site selectivity of amination from C-4 to C-2, a finding that strongly supports the predicted C-2 selectivity in the title compound due to the influence of the C-5 methoxy group. wuxiapptec.com A comprehensive theoretical study on this compound would be necessary to definitively model its kinetic profile and confirm the predicted regioselectivity.

Transition-Metal Mediated Cross-Coupling Reactions

Transition-metal catalysis provides a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and the multiple halogen substituents on this compound offer distinct handles for selective functionalization.

Chemoselectivity in Coupling Reactions Involving Multiple Halogens (e.g., Suzuki, Stille, Negishi, Sonogashira)

The chemoselectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The established reactivity trend for this step is C-I > C-OTf > C-Br >> C-Cl >> C-F. nih.gov

Given that the title compound possesses both a C-I bond (at C-4) and a C-Cl bond (at C-2), cross-coupling reactions are expected to proceed with high chemoselectivity at the C-4 position. The C-I bond is orders of magnitude more reactive towards oxidative addition than the C-Cl bond, allowing for the selective formation of a C(sp²)-C(sp²), C(sp²)-C(sp), or C(sp²)-C(sp³) bond at the C-4 position while leaving the C-2 chloro, C-3 fluoro, and C-5 methoxy groups intact. This high degree of selectivity is a general feature across the most common palladium-catalyzed reactions.

Table 2: Predicted Chemoselectivity in Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Predicted Site of Reaction | Rationale |

|---|---|---|---|

| Suzuki | Organoboron Reagent | C-4 (Iodo) | C-I bond is significantly more reactive than C-Cl towards Pd(0) oxidative addition. |

| Stille | Organotin Reagent | C-4 (Iodo) | Follows the standard reactivity trend for oxidative addition (C-I >> C-Cl). wikipedia.org |

| Negishi | Organozinc Reagent | C-4 (Iodo) | High selectivity for C-I over C-Cl is characteristic of Negishi couplings. acs.org |

| Sonogashira | Terminal Alkyne | C-4 (Iodo) | Selective coupling at the C-I bond is expected due to its higher reactivity. soton.ac.uk |

This predictable chemoselectivity allows for a stepwise functionalization strategy, where the iodo group is first replaced via a cross-coupling reaction, and the remaining chloro group can then be targeted for subsequent transformations, such as an SNAr reaction or a second, more forcing cross-coupling reaction.

Palladium, Nickel, and Copper Catalysis in Derivatization

The choice of metal catalyst and associated ligands is critical for achieving efficient and selective derivatization of polyhalogenated substrates.

Palladium Catalysis : Palladium complexes are the most versatile and widely used catalysts for Suzuki, Stille, Negishi, and Sonogashira reactions. rsc.org Catalysts such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and precatalysts utilizing bulky biarylphosphine or N-heterocyclic carbene (NHC) ligands are commonly employed. For the derivatization of this compound, a standard palladium catalyst would be expected to selectively activate the C-4 iodo position. While ligand choice can sometimes be used to invert selectivity in dihalopyridines with identical halogens, the vast difference in reactivity between iodine and chlorine makes the C-4 position the overwhelmingly favored site of reaction. nih.gov

Nickel Catalysis : Nickel catalysts are often used for cross-coupling reactions involving less reactive aryl chlorides and can be a more economical alternative to palladium. researchgate.net In a stepwise derivatization of the title compound, after a palladium-catalyzed reaction at C-4, a nickel catalyst could potentially be employed under more forcing conditions to achieve a second coupling at the C-2 chloro position.

Copper Catalysis : Copper plays a crucial role as a co-catalyst in the traditional Sonogashira reaction, where it facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. rsc.org Copper salts can also mediate Ullmann-type couplings. In the context of the title compound, a Pd/Cu co-catalyzed Sonogashira reaction would be expected to yield the 4-alkynyl derivative selectively. rsc.org

Reductive Dehalogenation and Hydrogenation Reactions

Reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis. In the case of this compound, the carbon-iodine bond is the most likely site for selective reductive cleavage due to its lower bond dissociation energy compared to carbon-chlorine and carbon-fluorine bonds.

Table 1: Predicted Reductive Dehalogenation of this compound

| Reagent/Catalyst | Expected Major Product |

| H₂, Pd/C | 2-chloro-3-fluoro-5-methoxypyridine |

| Zn, AcOH | 2-chloro-3-fluoro-5-methoxypyridine |

| Bu₃SnH, AIBN | 2-chloro-3-fluoro-5-methoxypyridine |

Hydrogenation reactions, typically employing a palladium catalyst, would also be expected to first cleave the C-I bond. More forcing conditions could potentially lead to the reduction of the pyridine ring or cleavage of the C-Cl bond, though the C-F bond would be the most resistant to hydrogenolysis.

Functional Group Interconversions on the Methoxy and Halogen Groups

Demethylation of the Methoxy Group

The methoxy group at the 5-position can be converted to a hydroxyl group through demethylation. This transformation is commonly achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. The choice of reagent is critical to avoid undesired side reactions with the halogen substituents. For instance, the use of HBr or HI at elevated temperatures could potentially lead to halogen exchange reactions. A chemoselective demethylation method for various methoxypyridine derivatives has been developed using L-selectride in THF, which could potentially be applied to this substrate. elsevierpure.com

Table 2: Potential Reagents for Demethylation

| Reagent | Potential Outcome |

| BBr₃ | 2-chloro-3-fluoro-4-iodo-5-hydroxypyridine |

| HBr (conc.) | Potential for side reactions/halogen exchange |

| L-selectride | Potential for chemoselective demethylation |

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of a chloro or iodo substituent to a fluoro group, are valuable in the synthesis of fluorinated aromatics. While specific examples for this compound are not documented, such transformations are generally feasible on halogenated pyridines. The Finkelstein reaction, employing an alkali metal fluoride, or more modern methods using transition metal catalysts, could potentially be employed to replace the iodine or chlorine atoms. frontiersin.org The relative reactivity of the halogens would likely favor exchange at the iodo position first.

Metal-Halogen Exchange Reactions and Formation of Organometallic Intermediates

Metal-halogen exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In this compound, the iodine atom is the most susceptible to exchange with organolithium or Grignard reagents due to the high polarizability of the C-I bond. wikipedia.org This reaction is typically performed at low temperatures to prevent side reactions.

The resulting organometallic intermediate, 2-chloro-3-fluoro-5-methoxy-4-pyridyllithium or the corresponding Grignard reagent, would be a versatile nucleophile for a wide range of electrophiles. This reactivity is exemplified in patent literature where this compound is used as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in Suzuki coupling reactions, indicating the successful formation of a boronic acid or ester derivative following a metal-halogen exchange. google.com

A patent for macrocyclic urea (B33335) orexin (B13118510) receptor agonists lists this compound as an intermediate (B92) with a reported LC-MS of 288.0 (M+1). google.com Another patent describes its use in a coupling reaction with a boronic ester to afford a biaryl compound. google.com

Table 3: Predicted Metal-Halogen Exchange and Subsequent Reactions

| Reagent | Intermediate | Subsequent Electrophile | Product Type | Reference |

| n-BuLi or i-PrMgCl | 2-chloro-3-fluoro-5-methoxy-4-pyridyllithium/magnesium | B(OR)₃ | Boronic ester | google.com |

| n-BuLi or i-PrMgCl | 2-chloro-3-fluoro-5-methoxy-4-pyridyllithium/magnesium | CO₂ | Carboxylic acid | - |

| n-BuLi or i-PrMgCl | 2-chloro-3-fluoro-5-methoxy-4-pyridyllithium/magnesium | DMF | Aldehyde | - |

The presence of the other halogen atoms and the methoxy group can influence the stability and reactivity of the organometallic intermediate. The fluorine at the 3-position, for example, can have a stabilizing effect on an adjacent carbanion through inductive withdrawal.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structure Elucidation

To definitively assign the proton and carbon signals of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show two signals: a singlet for the methoxy (B1213986) protons and a singlet for the lone aromatic proton on the pyridine (B92270) ring. The chemical shifts would be influenced by the surrounding electron-withdrawing halogen substituents.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts would be significantly affected by the attached halogens and the methoxy group.

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the single aromatic proton, a COSY experiment would typically be used to identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the aromatic proton signal with its directly attached carbon atom in the pyridine ring, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be crucial for establishing the connectivity of the substituents. Correlations would be expected between the methoxypyridine protons and neighboring carbons, and between the aromatic proton and its adjacent carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximities between protons, which would be particularly useful in confirming the spatial relationship between the methoxy group and the aromatic proton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-Cl | - | 145-155 |

| C3-F | - | 150-160 (with ¹JCF coupling) |

| C4-I | - | 80-90 |

| C5-OCH₃ | - | 140-150 |

| C6-H | 7.5-8.5 | 110-120 |

| OCH₃ | 3.8-4.2 | 55-65 |

Note: These are predicted ranges and actual values may vary. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Fluorine-19 NMR and Iodine-127 NMR Studies

Given the presence of fluorine and iodine, specialized NMR techniques would provide further structural confirmation.

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at the C3 position. rsc.orgbiophysics.org The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely exhibit coupling to the adjacent aromatic proton (if present) and potentially long-range couplings to other nuclei. fluorine1.rulboro.ac.ukthermofisher.com

Iodine-127 (¹²⁷I) NMR: ¹²⁷I is a quadrupolar nucleus, which generally results in very broad NMR signals, making it a challenging technique. huji.ac.il However, in certain molecular environments, useful data can be obtained. researchgate.net For this compound, the ¹²⁷I NMR spectrum would be expected to show a broad signal, and its chemical shift could provide information about the electronic environment around the iodine atom. huji.ac.ilchemlin.orgpascal-man.com

Solid-State NMR Investigations

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. nih.govresearchgate.net For this compound, ssNMR could be used to:

Determine the precise molecular conformation in the crystalline state.

Investigate intermolecular interactions, such as halogen bonding, which might occur in the solid state. nih.govacs.org

Characterize the anisotropic NMR parameters, such as the chemical shift anisotropy and quadrupolar coupling constants for the halogen nuclei, which are averaged out in solution-state NMR. nih.govwiley.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is indispensable for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both ESI and APCI are soft ionization techniques commonly used to generate gas-phase ions of organic molecules for mass analysis. researchgate.netadvion.commetwarebio.com

ESI (Electrospray Ionization): This technique would likely be suitable for ionizing this compound, especially if the analysis is performed from a polar solvent. It would be expected to produce a prominent protonated molecule [M+H]⁺. nih.govyoutube.com

APCI (Atmospheric Pressure Chemical Ionization): APCI is often used for less polar molecules and would also be a viable ionization method, likely producing a strong [M+H]⁺ ion. metwarebio.comnih.gov The choice between ESI and APCI would depend on the specific experimental conditions and the desired sensitivity. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a wealth of structural information.

A hypothetical fragmentation pathway for the [M+H]⁺ ion of this compound could involve the sequential loss of:

A methyl radical (•CH₃) from the methoxy group.

A molecule of carbon monoxide (CO).

The halogen atoms (Cl, F, I) as radicals or neutral species.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and the positions of the various substituents can be verified.

Interactive Data Table: Predicted HRMS Data and Fragmentation

| Ion | Predicted m/z | Possible Neutral Loss |

| [M+H]⁺ | 303.8980 | - |

| [M-CH₃]⁺ | 288.8745 | •CH₃ |

| [M+H-CO]⁺ | 275.9031 | CO |

| [M+H-Cl]⁺ | 268.9291 | HCl |

| [M+H-I]⁺ | 176.9954 | HI |

Note: The predicted m/z values are for the most abundant isotopes and are calculated based on the exact masses of the elements.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. For this compound, these analyses provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural features based on the molecule's fundamental vibrations.

The vibrational spectrum of a substituted pyridine is complex, with contributions from the pyridine ring itself as well as its various substituents. cdnsciencepub.comcdnsciencepub.com The C₂ᵥ point group of pyridine results in 27 fundamental vibrations, which are active in either the IR or Raman spectrum, or both. researchgate.net Substitution, as in the case of this compound, lowers the molecular symmetry, which can alter the activity and frequency of these modes.

Key vibrational modes for this compound can be assigned to specific functional groups and bonds. The pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The methoxy group introduces characteristic vibrations, including C-H stretching of the methyl group (around 2950-2850 cm⁻¹) and the C-O stretching vibration (typically in the 1250-1000 cm⁻¹ range).

The halogen substituents have distinct vibrational signatures. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ region. The C-F stretch is found at higher wavenumbers, typically between 1400-1000 cm⁻¹, due to the high electronegativity and small mass of fluorine. The C-I stretching vibration is expected at much lower frequencies, usually below 600 cm⁻¹, owing to the large mass of the iodine atom. Analysis of these specific vibrational frequencies provides crucial information for structural confirmation.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Pyridine Ring | 3100 - 3000 |

| C-H Stretch | Methoxy Group | 2950 - 2850 |

| C=N, C=C Stretch | Pyridine Ring | 1600 - 1400 |

| C-F Stretch | C-F Bond | 1400 - 1000 |

| C-O Stretch | Methoxy Group | 1250 - 1000 |

| Ring Breathing | Pyridine Ring | ~1000 |

| C-Cl Stretch | C-Cl Bond | 800 - 600 |

| C-I Stretch | C-I Bond | < 600 |

Note: These are predicted ranges based on characteristic frequencies of related substituted pyridines. researchgate.nethumanjournals.comnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions for this compound.

While specific crystallographic data for this exact compound is not publicly available, analysis of related halogenated pyridine structures provides insight into the expected solid-state characteristics. researchgate.net The crystal packing is likely to be influenced by a variety of intermolecular forces. In particular, halogen bonding is a significant structure-directing interaction in crystals of iodo-substituted aromatic compounds. sigmaaldrich.commdpi.com The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of a neighboring pyridine ring or an oxygen atom. mdpi.comacs.org

Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/Feature | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines. researchgate.net |

| Space Group | e.g., P2₁/c | Frequently observed for centrosymmetric packing. acs.org |

| C-Cl Bond Length | ~1.74 Å | Typical for chloro-pyridines. |

| C-F Bond Length | ~1.35 Å | Typical for fluoro-aromatics. |

| C-I Bond Length | ~2.10 Å | Typical for iodo-aromatics. |

| C-O Bond Length | ~1.36 Å (aromatic), ~1.43 Å (methyl) | Standard values for anisole-type moieties. |

| Intermolecular Interactions | Halogen bonding (I···N or I···O), π-π stacking, C-H···N hydrogen bonds | Known structure-directing forces in halogenated pyridines. mdpi.comacs.orgnih.gov |

Note: The values are estimates derived from crystallographic data of structurally similar halogenated and methoxy-substituted pyridines.

Chromatographic Purity Analysis and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this molecule. pensoft.net Method development involves optimizing several parameters to achieve efficient separation of the target compound from any impurities. researchgate.net

The stationary phase would likely be a C18 (octadecylsilyl) column, which provides excellent hydrophobic retention for aromatic compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic elution might be sufficient for simple purity checks, while a gradient elution (where the proportion of organic modifier is increased over time) would be necessary for separating complex mixtures of impurities with varying polarities. researchgate.netresearchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance.

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Note: This represents a typical starting point for method development and would require optimization. pensoft.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile impurities. This method is particularly useful for detecting residual solvents or volatile byproducts from the synthesis of this compound.

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane. The separated components then enter the mass spectrometer, which acts as a detector, providing both mass information (for identification) and signal intensity (for quantification). The resulting mass spectrum, showing the fragmentation pattern of the molecule, is a highly specific identifier that can be compared against spectral libraries.

Table 4: Typical GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 amu |

Note: This method is designed for general screening of volatile and semi-volatile organic impurities.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine, DFT calculations would provide deep insights into its fundamental chemical properties. These calculations typically employ a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

A primary step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring is a key variable. DFT calculations would systematically rotate the methoxy group and other substituents to identify the global energy minimum, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it forms the basis for all subsequent property calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative of the data that would be generated from DFT calculations and is not based on actual experimental or computational results for this specific molecule.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C3-F | 1.35 Å |

| Bond Length | C4-I | 2.10 Å |

| Bond Length | C5-O | 1.36 Å |

| Bond Length | O-CH3 | 1.43 Å |

| Bond Angle | Cl-C2-C3 | 118.5° |

| Bond Angle | F-C3-C4 | 119.2° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

DFT calculations would determine the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would also be visualized to predict where the molecule is most likely to undergo electrophilic or nucleophilic attack. For instance, the location of the LUMO would indicate the probable sites for a nucleophile to attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table provides an example of typical FMO data obtained from DFT.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

The distribution of electron density within this compound governs its electrostatic interactions. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. These maps use a color scale to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

For this molecule, the electronegative nitrogen, fluorine, chlorine, and oxygen atoms would create regions of negative potential, while the hydrogen atoms of the methoxy group and the pyridine ring would likely be in regions of positive potential. The MEP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, allowing for the study of transient structures like transition states that are difficult to observe experimentally.

The presence of halogen substituents on the pyridine ring makes this compound a candidate for Nucleophilic Aromatic Substitution (SNAr) and various cross-coupling reactions.

SNAr Reactions: Theoretical modeling of an SNAr reaction would involve calculating the energy profile of the reaction pathway. This includes identifying the reactants, the intermediate Meisenheimer complex (if the reaction is stepwise), the transition states, and the products. By comparing the activation energies for nucleophilic attack at the positions bearing chlorine, fluorine, and iodine, chemists can predict which halogen is the most likely leaving group. Generally, the rate-determining step is the formation of the addition intermediate.

Cross-Coupling Reactions: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), DFT can be used to model the entire catalytic cycle. This includes the oxidative addition of the pyridine halide to the palladium(0) catalyst, transmetalation (in the case of Suzuki), and reductive elimination to form the final product. Calculations would clarify the relative reactivity of the C-Cl, C-F, and C-I bonds in the oxidative addition step, which is often rate-limiting. The C-I bond is typically the most reactive in such processes.

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, a key question is which of the three halogen-substituted sites (C2, C3, or C4) is most reactive towards a given reagent.

Computational methods can predict regioselectivity by comparing the activation energies for the reaction pathways leading to different products. The pathway with the lowest activation energy barrier corresponds to the major product. Reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, can also be calculated. These indices quantify the local reactivity of each atomic site in the molecule, providing a theoretical basis for predicting whether an incoming electrophile or nucleophile will prefer to attack a specific position on the pyridine ring.

Spectroscopic Parameter Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be used to validate and interpret experimental data. Density Functional Theory (DFT) is a common approach for these predictions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters for a novel compound like this compound would typically involve the Gauge-Independent Atomic Orbital (GIAO) method. This method is frequently used in combination with DFT calculations (such as with the B3LYP functional and a basis set like 6-311++G(d,p)) to calculate the isotropic shielding tensors for each nucleus.

The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F would be determined relative to a standard reference compound, such as Tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of experimental spectra and can provide insights into the electronic environment of the atoms within the molecule. However, without specific published research on this compound, a data table of predicted chemical shifts and coupling constants cannot be compiled.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are simulated to understand the molecule's vibrational modes. This analysis is also typically performed using DFT methods. The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated.

The resulting simulated spectra provide a theoretical fingerprint of the molecule. Each calculated vibrational frequency can be assigned to specific motions of the atoms, such as stretching, bending, or torsional modes. For a complex molecule like this compound, this would result in a detailed table of vibrational modes. For instance, one would expect to see characteristic stretching frequencies for the C-Cl, C-F, C-I, C-O, and C=N bonds, as well as vibrations associated with the pyridine ring. Without dedicated studies, a table of these simulated frequencies and their assignments is not available.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For a class of compounds including this compound, a QSPR analysis would involve calculating a series of molecular descriptors. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure.

Quantum-chemical: Related to the electronic structure, such as HOMO-LUMO energies and dipole moment.

A statistical model would then be developed to correlate these descriptors with a specific property (e.g., solubility, boiling point, or biological activity). No QSPR studies specifically investigating halomethoxypyridines with this substitution pattern have been found in the available literature.

Applications of 2 Chloro 3 Fluoro 4 Iodo 5 Methoxypyridine As a Building Block in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate for Diversely Substituted Pyridines

The utility of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine as a synthetic intermediate stems from the distinct chemical reactivity of its carbon-halogen and carbon-oxygen bonds. This allows for a stepwise and controlled introduction of various functional groups, making it a valuable precursor for a wide array of diversely substituted pyridines. researchgate.net

The primary sites of reactivity can be generally ranked as follows:

C4-Iodo: The carbon-iodine bond is the most labile and is highly susceptible to transformation via metal-catalyzed cross-coupling reactions.

C2-Chloro: The carbon-chlorine bond is prone to nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing pyridine (B92270) nitrogen. nih.gov

C5-Methoxy: The methoxy (B1213986) group can be cleaved under strong acidic or Lewis acidic conditions to reveal a hydroxyl group, which can be further functionalized.

C3-Fluoro: The carbon-fluorine bond is the most robust and typically remains intact throughout synthetic sequences, imparting specific electronic properties to the final molecule.

This hierarchy of reactivity allows chemists to selectively address one position while leaving the others untouched, thereby building molecular complexity in a controlled manner. For instance, a Suzuki coupling can be performed at the C4 position, followed by a nucleophilic substitution at the C2 position, and finally, demethylation at C5, yielding a trisubstituted pyridine with three new, diverse functional groups.

Synthesis of Advanced Heterocyclic Scaffolds Utilizing the Pyridine Core

Beyond simple substitution, this compound serves as a foundational scaffold for constructing more complex, fused heterocyclic systems. The strategic placement of reactive handles facilitates intramolecular cyclization reactions to generate polycyclic aromatic structures containing the pyridine ring.

A common strategy involves a two-step process:

Functionalization: A cross-coupling reaction at the C4-iodo position is used to introduce a side chain containing a nucleophilic group (e.g., -NH2, -OH, -SH).

Intramolecular Cyclization: The newly introduced nucleophile then attacks the C2 position, displacing the chloride in an intramolecular SNAr reaction to form a new ring fused to the pyridine core.

This approach can lead to the synthesis of various advanced scaffolds, such as:

Pyridothiazoles

Furopyridines

Pyrrolopyridines

Pyridotriazoles

These fused systems are prevalent in pharmacologically active molecules and functional materials, and this building block provides a direct and efficient route to their synthesis. nih.govnih.gov

Construction of Polyhalogenated Pyridine Architectures

The title compound is not only a building block for introducing diverse functional groups but also a precursor for creating other, novel polyhalogenated pyridine architectures. acs.orgrsc.org While direct re-halogenation of the ring is challenging, the existing substituents can be chemically manipulated to install different halogen patterns.

One potential strategy involves the conversion of the methoxy group. The C5-methoxy group can be cleaved to form a hydroxypyridine. This hydroxyl group can then be converted into a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, including the introduction of other halogens. Alternatively, a more extensive transformation involving demethylation, nitration, reduction to an amine, and a subsequent Sandmeyer reaction could be used to install a different halogen at the C5 position, thus remodeling the halogenation pattern of the pyridine core.

Strategies for Selective Derivatization at Each Substituted Position

The key to the synthetic utility of this compound is the ability to selectively target each substituent with specific reaction conditions. The differential reactivity of the C-I, C-Cl, and C-O bonds is well-established in the synthesis of halogenated heterocycles. nih.govacs.org

| Position | Substituent | Primary Reaction Type | Typical Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|---|

| C4 | Iodo | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ (Suzuki); R-C≡CH, PdCl₂(PPh₃)₂, CuI (Sonogashira); R-NH₂, Pd₂(dba)₃, BINAP (Buchwald-Hartwig) | Aryl, Alkyl, Alkenyl, Alkynyl, Amino |

| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH with a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) | Amino, Ether, Thioether |

| C5 | Methoxy | O-Demethylation | BBr₃ in DCM; concentrated HBr at reflux | Hydroxyl (-OH) |

| C3 | Fluoro | Generally Unreactive | Remains intact under most conditions used for other positions | Fluoro (-F) |

This selectivity enables a modular approach to synthesis, where different functionalities can be "plugged in" at specific sites on the pyridine ring to fine-tune the properties of the final molecule.

Enabling Access to Novel Chemical Space in Material Science or Agrochemical Research

The ability to generate vast libraries of structurally diverse molecules from a single intermediate like this compound is crucial for discovering new molecules with desirable properties. nih.gov This exploration of "novel chemical space" is particularly relevant in agrochemical and materials science research.

Agrochemical Research: The pyridine scaffold is a well-established pharmacophore in many commercial pesticides, including fungicides, herbicides, and insecticides. nih.govresearchgate.net The presence of fluorine atoms is known to enhance metabolic stability, binding affinity, and cell membrane permeability. By using this building block, researchers can systematically vary the substituents at the C2, C4, and C5 positions to optimize biological activity against specific pests or weeds, potentially leading to the discovery of new, more effective, and safer agrochemicals.

Material Science: Polysubstituted aromatic and heteroaromatic compounds are foundational to the development of organic functional materials, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of the pyridine ring can be finely tuned by the substituents. The synthetic flexibility offered by this compound allows for the creation of novel conjugated materials with tailored optical and electronic properties, opening avenues for the development of next-generation electronic devices.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The efficient construction of highly substituted pyridine (B92270) rings is a persistent challenge in synthetic chemistry. acsgcipr.orgrsc.org Future research could focus on developing novel catalytic systems for the sustainable synthesis of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine. This could involve the exploration of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium and iridium, which are often used in cross-coupling reactions for pyridine functionalization. organic-chemistry.org The design of innovative ligands could enable milder reaction conditions and higher regioselectivity in the final ring-forming or functionalization steps. nih.gov Furthermore, the application of nanocatalysts could offer advantages in terms of recyclability and efficiency. rsc.orgbcrcp.ac.in

Exploration of Photoredox and Electrochemistry in its Transformations

Modern synthetic methods increasingly employ photoredox and electrochemical approaches to access novel reactivity. researchgate.netacs.org For a molecule like this compound, these techniques could offer unique pathways for functionalization that are complementary to traditional methods. Photoredox catalysis, for instance, could enable the selective activation of specific C-H or C-halogen bonds under mild, light-driven conditions, allowing for late-stage modifications of the pyridine core. nih.govresearchgate.net Electrochemical synthesis offers a reagent-free method for oxidation or reduction, potentially enabling transformations such as the introduction of new functional groups or the formation of pyridine carboxamides without the need for external chemical oxidants. rsc.orgrsc.orgresearchgate.net

Advanced Spectroscopic Characterization of Reaction Intermediates

The synthesis of a polysubstituted pyridine likely involves a series of complex intermediates. Advanced spectroscopic techniques could be employed to detect and characterize these transient species, providing crucial insights into reaction mechanisms. In-situ IR and NMR spectroscopy, for example, can monitor the progress of a reaction in real-time, helping to identify key intermediates and optimize reaction conditions. researchgate.net For reactions involving radical species, such as those in photoredox catalysis, techniques like electron paramagnetic resonance (EPR) spectroscopy would be invaluable. Understanding the structure and stability of intermediates is key to improving reaction yields and selectivities. aip.orgrsc.org

High-Throughput Experimentation in Synthetic Optimization

Optimizing the synthesis of a complex molecule like this compound can be a time-consuming process. High-throughput experimentation (HTE) offers a powerful platform for rapidly screening a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures. nih.govbohrium.comacs.org By employing automated robotic systems and miniaturized reaction formats, HTE can accelerate the discovery of optimal conditions for both the synthesis and subsequent functionalization of the target compound, significantly reducing development time and resources. acs.org

Integration with Flow Chemistry Methodologies

Flow chemistry provides numerous advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. vcu.edunih.gov The synthesis of this compound could be adapted to a continuous flow process. beilstein-journals.orgrsc.org This would not only allow for a more efficient and reproducible synthesis but could also enable the use of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures. Furthermore, the integration of in-line purification and analysis techniques could lead to a fully automated and streamlined synthetic route. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.